

# Technical Monograph: 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6)

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## Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)phenol

CAS No.: 91378-26-6

Cat. No.: B3166758

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## Executive Summary

**2-(4-Fluorophenoxy)phenol** (CAS 91378-26-6) is a specialized diaryl ether scaffold utilized primarily as a high-value intermediate in the synthesis of tricyclic heterocycles (e.g., dibenzo[b,e][1,4]dioxins) and as a pharmacophore in kinase inhibitor discovery. Unlike its para-substituted isomer (used extensively in agrochemicals), the ortho-substitution pattern of this compound provides a critical geometry for intramolecular cyclization and chelation, making it indispensable for accessing specific chemical spaces in medicinal chemistry.

This guide outlines the physicochemical properties, a robust validated synthesis route, critical handling protocols, and the strategic application of this compound in drug development.

## Chemical Identity & Physical Properties[1][2][3][4]

The compound is characterized by a phenol ring substituted at the ortho-position with a 4-fluorophenoxy group. The fluorine atom at the para-position of the distal ring imparts metabolic stability (blocking P450 oxidation) and modulates lipophilicity.

**Table 1: Physicochemical Profile**

Property	Data	Notes
CAS Number	91378-26-6	Specific to the ortho-isomer.[1]
IUPAC Name	2-(4-Fluorophenoxy)phenol	Also: o-(4-Fluorophenoxy)phenol.
Molecular Formula	C <sub>12</sub> H <sub>9</sub> FO <sub>2</sub>	
Molecular Weight	204.20 g/mol	
Appearance	White to off-white crystalline solid	Oxidizes to pink/beige upon air exposure.
Melting Point	77 – 78 °C	Recrystallized from Hexane/DCM.
Boiling Point	~273 °C (Predicted)	Decomposes at high temperatures.
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Insoluble in water.
pKa	~9.8 (Phenolic OH)	Slightly more acidic than phenol due to inductive effect of the ether oxygen.

## Validated Synthesis & Manufacturing

While direct coupling of 2-halophenols and 4-fluorophenol is possible, it often suffers from self-coupling side reactions and difficult purification. The Protection-Coupling-Deprotection strategy is the industry-standard protocol for high-purity (>98%) synthesis suitable for pharmaceutical applications.

## Synthetic Route: The 2-Bromoanisole Approach

This route utilizes a copper-catalyzed Ullmann-type coupling followed by demethylation. This ensures regioselectivity and prevents the formation of polymerized byproducts.

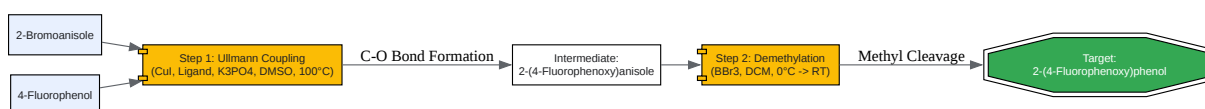
### Step 1: Ullmann Coupling

- Reactants: 2-Bromoanisole (1.0 eq) + 4-Fluorophenol (1.2 eq).
- Catalyst: CuI (10 mol%) + Picolinic acid (20 mol%) or Dimethylglycine.
- Base:  $K_3PO_4$  (2.0 eq).
- Solvent: DMSO or DMF (Anhydrous).
- Conditions: 90–110 °C, 12–24 hours, Inert Atmosphere ( $N_2$ ).
- Product: 2-(4-Fluorophenoxy)anisole.

## Step 2: Demethylation[2]

- Reactants: Intermediate from Step 1.
- Reagent:  $BBr_3$  (1M in DCM) or HBr (48% aq) / Acetic Acid.
- Conditions: 0 °C to RT (for  $BBr_3$ ) or Reflux (for HBr).
- Workup: Quench with ice water, extract with DCM.
- Product: **2-(4-Fluorophenoxy)phenol**.

## Reaction Mechanism Visualization



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Figure 1: Two-step synthesis strategy ensuring regiochemical integrity.

## Analytical Characterization

Confirming the identity of CAS 91378-26-6 requires distinguishing it from the para-isomer. The NMR coupling patterns are diagnostic.

## Proton NMR ( $^1\text{H}$ NMR, 400 MHz, DMSO- $d_6$ )

- $\delta$  9.40 (s, 1H): Phenolic -OH (Exchangeable).
- $\delta$  7.15 – 7.25 (m, 2H): 4-Fluorophenyl ring protons (meta to F).
- $\delta$  6.95 – 7.10 (m, 2H): 4-Fluorophenyl ring protons (ortho to F).
- $\delta$  6.80 – 6.95 (m, 4H): 1,2-Disubstituted benzene ring protons.
  - Key Feature: The ortho-substituted ring shows a complex ABCD multiplet pattern characteristic of 1,2-substitution, distinct from the AA'BB' pattern of the para-isomer.

## Mass Spectrometry (ESI/GC-MS)

- Molecular Ion:  $m/z$  204.2  $[\text{M}]^+$ .
- Fragmentation: Loss of HF ( $m/z$  184) or cleavage of the ether linkage ( $m/z$  110 for catechol fragment,  $m/z$  95 for fluorophenyl fragment).

## Applications in Drug Discovery

The 2-phenoxyphenol motif is a "privileged structure" in medicinal chemistry.

## Scaffold for Tricyclic Heterocycles

The primary utility of CAS 91378-26-6 is as a precursor for Dibenzo[b,e][1,4]dioxins. By reacting the phenolic hydroxyl group with a leaving group on the distal ring (via intramolecular  $\text{S}_\text{n}\text{Ar}$  if activated, or further oxidative coupling), researchers can lock the conformation of the molecule.

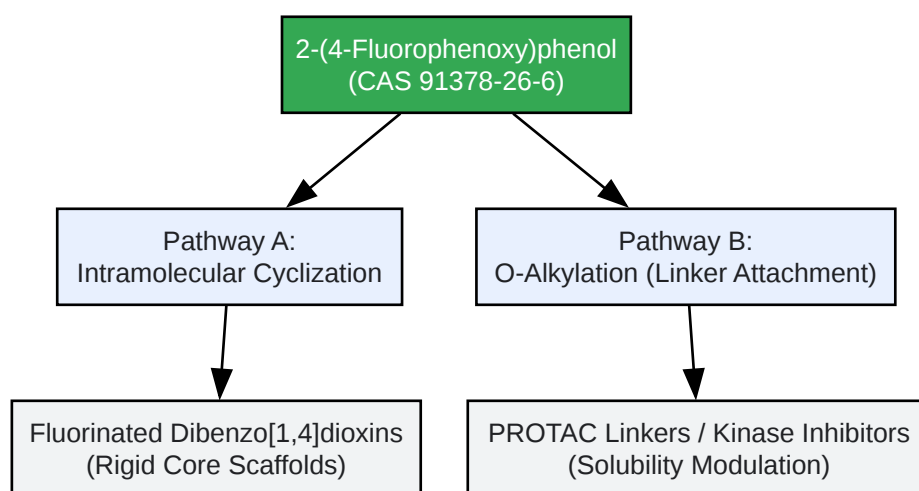
- Relevance: Dioxin derivatives are potent modulators of the Aryl Hydrocarbon Receptor (AhR) and have applications in immunology research.

## Kinase Inhibition (Type II Inhibitors)

Many kinase inhibitors (e.g., Sorafenib, Vemurafenib) utilize a diaryl ether or diaryl urea motif to occupy the hydrophobic back-pocket of the ATP binding site.

- Role of Fluorine: The 4-fluoro group blocks metabolic hydroxylation at the susceptible para-position, extending the half-life ( $t_{1/2}$ ) of the drug candidate.
- Role of Ortho-OH: Provides a hydrogen bond donor/acceptor site or a handle for attaching solubilizing tails (e.g., piperazine linkers).

## Experimental Workflow: Cyclization Logic



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Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

## Safety & Handling Protocols

As a fluorinated phenol derivative, this compound poses specific risks regarding tissue irritation and absorption.

### Hazard Identification (GHS)

- Signal Word: WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H302: Harmful if swallowed.
- H412: Harmful to aquatic life with long-lasting effects.

## Handling Procedure

- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- Inhalation: Handle only in a functioning chemical fume hood to avoid inhalation of dust/vapors.
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are prone to oxidation (darkening) over time.
- Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into drains.

## References

- National Institutes of Health (NIH). Phenol bioisosteres in drug design and development. Arch Pharm (Weinheim). 2025 Jan. Available at: [\[Link\]](#)
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## Sources

- 1. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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